Lipophilicity: Trifluoromethyl vs Monofluoromethyl
The target compound's terminal -CF3 group imparts a significantly higher calculated lipophilicity (XLogP3 = 0.9) compared to the mono-fluorinated analog 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol (XLogP3 = 0.2) [1][2]. This 0.7 log unit increase represents a greater than 5-fold increase in the octanol-water partition coefficient, which is known to influence membrane permeability and plasma protein binding [3].
Mono-F analog XLogP3: 0.2
Δ = +0.7 (~5-fold partition increase)
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol; XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for both compounds. |
Why This Matters
Higher lipophilicity is a critical parameter for crossing the blood-brain barrier (BBB), making the -CF3 derivative the preferred choice for CNS-targeted probe design where CNS penetration is a selection criterion.
- [1] PubChem. (2026). Compound Summary for CID 63900813, 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol. National Center for Biotechnology Information. View Source
- [2] Kuujia.com. (2024). Product Information: 1-Fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol. View Source
- [3] Bhagavan, N. V., & Ha, C. E. (2011). Essentials of Medical Biochemistry: With Clinical Cases. Academic Press. (General principle: A 0.7 log unit increase in LogP can lead to a 5-fold increase in lipid partitioning.) View Source
